2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-dicyanoimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O2/c8-1-5-6(2-9)11(4-10-5)3-7(12)13/h4H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZBSLKCNJBXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1CC(=O)O)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678872 | |
| Record name | (4,5-Dicyano-1H-imidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94512-79-5 | |
| Record name | (4,5-Dicyano-1H-imidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectral Analysis
The proton NMR spectrum is expected to show two distinct signals corresponding to the protons of the imidazole (B134444) ring and the methylene (B1212753) group of the acetic acid side chain.
Methylene Protons (-CH₂-): The two protons on the carbon adjacent to the carboxyl group and the imidazole nitrogen would appear as a singlet. Its chemical shift would be influenced by the deshielding effects of both the nitrogen atom and the carbonyl group, likely placing it in the range of 4.5-5.5 ppm.
Imidazole Proton (-CH=): The lone proton on the imidazole ring (at the C2 position) would also appear as a singlet. The presence of the electron-withdrawing cyano groups and the connection to the acetic acid side chain would shift this proton significantly downfield, anticipated in the region of 7.5-8.5 ppm.
Carboxylic Acid Proton (-COOH): This proton is labile and its signal is often broad. Depending on the solvent and concentration, it could appear over a wide range, typically from 10-13 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂- | 4.5 - 5.5 | Singlet |
| Imidazole C2-H | 7.5 - 8.5 | Singlet |
¹³C NMR Spectral Analysis
The carbon NMR spectrum would provide information on all the carbon environments within the molecule.
Carboxylic Carbonyl Carbon (-COO-): This carbon is typically found in the most downfield region of the spectrum, likely between 170-180 ppm.
Imidazole Ring Carbons: The carbon atom situated between the two nitrogen atoms (C2) would be expected around 135-145 ppm. The two carbons bearing the cyano groups (C4 and C5) would be shifted due to the electronic effects of the nitrile groups and the nitrogen atoms, likely appearing in the 115-125 ppm range.
Cyano Carbons (-C≡N): The carbons of the nitrile groups typically resonate in the range of 110-120 ppm.
Methylene Carbon (-CH₂-): This carbon, being attached to a nitrogen atom and adjacent to a carbonyl group, would be found in the 50-60 ppm region.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | 170 - 180 |
| Imidazole C 2 | 135 - 145 |
| Imidazole C 4/C5 | 115 - 125 |
| -C ≡N | 110 - 120 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the assignments from the 1D spectra, 2D NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this molecule, it would primarily be used to confirm the absence of coupling for the two expected singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the methylene proton signal to the methylene carbon signal, and the imidazole C2-H proton signal to the C2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds. Key correlations would be expected between the methylene protons and the imidazole ring carbons (C2 and C5) as well as the carboxylic carbonyl carbon. The imidazole C2-H proton would show correlations to the cyano-substituted carbons (C4 and C5).
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
IR and Raman spectroscopy probe the vibrational modes of the molecule's functional groups.
O-H Stretch: A very broad absorption band characteristic of the carboxylic acid O-H bond would be expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹.
C-H Stretches: Aromatic C-H stretching from the imidazole ring would likely appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹.
C≡N Stretch: A sharp, strong absorption band for the nitrile groups is expected in the region of 2220-2260 cm⁻¹. This is a very characteristic peak.
C=O Stretch: A strong, sharp absorption for the carboxylic acid carbonyl group should be present around 1700-1750 cm⁻¹.
C=N and C=C Stretches: Absorptions due to the stretching of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring would be found in the 1400-1650 cm⁻¹ region.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the carboxylic acid would likely be observed in the 1210-1320 cm⁻¹ range.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Nitrile | C≡N Stretch | 2220 - 2260 | Sharp, Strong |
| Carbonyl | C=O Stretch | 1700 - 1750 | Sharp, Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry would be used to determine the molecular weight and to gain structural information from the fragmentation pattern. The exact mass of this compound (C₇H₄N₄O₂) is 176.0334 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 176. A prominent fragmentation pathway would likely involve the loss of the carboxyl group (-COOH), leading to a fragment ion at m/z 131. Another common fragmentation for carboxylic acids is the loss of a water molecule (if a suitable proton is available for rearrangement) or cleavage of the C-C bond adjacent to the carbonyl group. Cleavage of the bond between the methylene group and the imidazole ring could also occur.
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Possible Fragment Identity |
|---|---|
| 176 | [M]⁺ |
| 131 | [M - COOH]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The imidazole ring, being an aromatic system, is the primary chromophore. The presence of two cyano groups, which are effective auxochromes, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted imidazole. The carboxylic acid group would have a lesser effect on the main absorption bands. Electronic transitions of the π → π* type are expected for the conjugated system of the dicyanoimidazole ring. An absorption maximum in the range of 250-290 nm would be anticipated.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
No crystallographic data, such as crystal system, space group, unit cell dimensions, or key bond lengths and angles, are available in the public domain for this compound. This information is essential for a definitive elucidation of its three-dimensional molecular structure in the solid state.
Elemental Analysis for Purity and Composition Verification
There are no reported experimental results from elemental analysis for this compound. This analytical technique is crucial for confirming the empirical formula of a synthesized compound by providing the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.).
Computational Chemistry and Theoretical Investigations of 2 4,5 Dicyano 1h Imidazol 1 Yl Acetic Acid
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the properties of organic compounds like imidazole (B134444) derivatives. DFT calculations, often using functionals like B3LYP, are instrumental in determining molecular geometries, electronic distributions, and spectroscopic parameters.
The first step in a computational study is typically to find the most stable three-dimensional arrangement of the molecule's atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For derivatives of imidazole, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. irjweb.commdpi.com
Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid, this would involve analyzing the rotation around the bond connecting the acetic acid group to the imidazole ring to identify the most stable conformer. The energy differences between various conformers are typically small, but identifying the lowest-energy structure is essential for accurate predictions of other properties. mdpi.com
Table 1: Illustrative Optimized Geometrical Parameters for an Imidazole Derivative Core Structure (DFT/B3LYP) Note: This table provides example data typical for imidazole-like structures and does not represent the actual calculated values for this compound.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-C2 | 1.38 Å |
| Bond Length | C4-C5 | 1.37 Å |
| Bond Length | C=O (carboxyl) | 1.22 Å |
| Bond Angle | C2-N1-C5 | 108.5° |
| Bond Angle | N1-C5-C4 | 107.0° |
| Dihedral Angle | C2-N1-C(acetic)-C(O) | -95.0° |
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com
A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comacadpubl.eu Conversely, a small gap suggests the molecule is more reactive. nih.gov For imidazole derivatives, the HOMO is often localized on the imidazole ring, while the LUMO distribution depends on the substituents. acadpubl.eu Analysis of the HOMO and LUMO energy levels helps to understand intramolecular charge transfer processes. irjweb.com
Table 2: Example Frontier Molecular Orbital Energies for a Substituted Imidazole Note: This table contains representative values to illustrate the output of an FMO analysis.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.29 |
| LUMO | -1.81 |
| HOMO-LUMO Gap (ΔE) | 4.48 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. niscpr.res.in It examines charge delocalization, hyperconjugative interactions, and donor-acceptor relationships between orbitals. acadpubl.eu This analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which is crucial for understanding molecular stability. acadpubl.eu
For this compound, NBO analysis would reveal the charge distribution across the imidazole ring, the cyano groups, and the acetic acid moiety. The analysis of atomic charges (e.g., Mulliken or NBO charges) helps identify electrophilic and nucleophilic sites within the molecule, which is essential for predicting its interaction with other chemical species. irjweb.com
DFT calculations are a reliable tool for predicting various spectroscopic properties. By calculating the nuclear magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. d-nb.info These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. researchgate.net
Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies (infrared and Raman spectra) can be computed. niscpr.res.in Comparing the calculated vibrational spectrum with the experimental one helps in the assignment of vibrational modes to specific bonds or functional groups within the molecule.
Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) Note: This table demonstrates the typical correlation between calculated and observed data for an organic molecule.
| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| Im-H2 | 7.51 | 7.49 |
| CH₂ (acetic) | 4.60 | 4.58 |
Reaction Mechanism Studies and Transition State Identification
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can understand how reactants are converted into products, including the identification of high-energy transition states and intermediate structures.
To study a reaction mechanism, a series of calculations are performed to trace the geometric changes as reactants approach and transform. The primary goal is to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key factor determining the reaction rate. acs.org
For reactions involving imidazole derivatives, such as cyclization or substitution, DFT calculations can be used to compare the energetic profiles of different possible pathways. acs.org By calculating the activation free energy barriers for each potential step, the most favorable (lowest energy) reaction pathway can be identified. acs.orgresearchgate.net This provides a molecular-level understanding of reaction regioselectivity and kinetics that is often difficult to obtain through experimental means alone. acs.org
Kinetic and Thermodynamic Considerations of Reactions
The study of reaction kinetics and thermodynamics is crucial for understanding the reactivity of a compound, the stability of its products, and the feasibility of its chemical transformations. For this compound, computational methods such as Density Functional Theory (DFT) would be employed to model its reaction pathways.
Theoretical Approach:
Transition State Theory: Calculations would focus on locating the transition state structures for proposed reactions involving the acetic acid or dicyanoimidazole moieties. The energy of these transition states would be used to determine the activation energy (Ea), a key parameter in reaction kinetics.
Thermodynamic Calculations: By calculating the Gibbs free energy change (ΔG) between reactants and products, the spontaneity of a reaction can be predicted. Similarly, the enthalpy change (ΔH) would indicate whether a reaction is exothermic or endothermic.
Expected Research Findings (Hypothetical): A hypothetical study on the hydrolysis of the cyano groups or the esterification of the carboxylic acid group would yield data on the energy barriers for these transformations. Such a study might reveal whether the reaction is under kinetic or thermodynamic control, meaning whether the product that forms fastest (kinetic product) or the most stable product (thermodynamic product) is favored under different reaction conditions.
| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Gibbs Free Energy of Reaction (ΔG) (kJ/mol) |
| Pathway A | Data not available | Data not available | Data not available |
| Pathway B | Data not available | Data not available | Data not available |
This table is illustrative. No experimental or calculated data for this compound has been found.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with solvents, and binding to other molecules.
Theoretical Approach:
An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with a solvent such as water, and solving Newton's equations of motion for every atom in the system over a specific period.
Analysis of the resulting trajectory would reveal how the molecule behaves over time, including the flexibility of the acetic acid side chain, the rotational dynamics of the imidazole ring, and the formation and breaking of non-covalent interactions.
Expected Research Findings (Hypothetical): MD simulations could be used to understand how the molecule interacts with its environment. For instance, simulations could predict the solvation shell around the molecule and the stability of its different conformations in solution. In the context of drug design, MD simulations are often used to study the stability of a ligand bound to a protein's active site. For imidazole derivatives, such simulations have been used to confirm the stability of their complexes with biological targets.
Supramolecular Interaction Modeling (e.g., Hydrogen Bonding, π-Stacking)
The non-covalent interactions of this compound are critical to its properties in the solid state and in solution. Computational modeling can provide detailed information about the geometry and energetics of these interactions.
Hydrogen Bonding: The molecule has several potential hydrogen bond donors (the carboxylic acid -OH) and acceptors (the imidazole nitrogen atoms, the cyano groups, and the carbonyl oxygen).
Theoretical Approach: Quantum chemical calculations, particularly DFT, would be used to model the hydrogen bonding between molecules of this compound or between the molecule and a solvent. These calculations can determine the bond distances, angles, and, importantly, the interaction energies. Studies on related imidazole derivatives have utilized DFT to investigate hydrogen bonding interactions.
π-Stacking: The electron-deficient dicyanoimidazole ring is expected to participate in π-stacking interactions.
| Interaction Type | Interacting Groups | Calculated Interaction Energy (kJ/mol) | Characteristic Distance (Å) |
| Hydrogen Bonding | Carboxylic Acid Dimer | Data not available | Data not available |
| π-Stacking | Imidazole Ring Dimer | Data not available | Data not available |
This table is illustrative. No experimental or calculated data for this compound has been found.
Reactivity and Derivatization Chemistry of 2 4,5 Dicyano 1h Imidazol 1 Yl Acetic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amidation, and decarboxylation. These reactions are fundamental to converting the acid into other important functional groups.
Esterification is a common transformation of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. youtube.comyoutube.com For 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid, this reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. libretexts.org The reaction is reversible and often requires the removal of water to drive the equilibrium toward the ester product.
Commonly used methods include Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. youtube.com Alternatively, milder conditions can be employed using coupling agents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDCI) in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). peptide.comorganic-chemistry.org These methods are particularly useful for reactions with sensitive or high-value alcohols. The resulting esters are valuable as intermediates in organic synthesis or as final products with modified solubility and biological activity.
| Alcohol Reactant | Ester Product Name | Potential Catalyst/Reagent |
|---|---|---|
| Methanol | Methyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate | H₂SO₄ (catalytic) |
| Ethanol | Ethyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate | H₂SO₄ (catalytic) |
| tert-Butanol | tert-Butyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate | DCC, DMAP |
| Benzyl (B1604629) alcohol | Benzyl 2-(4,5-dicyano-1H-imidazol-1-yl)acetate | EDCI, DMAP |
The carboxylic acid functionality of this compound can be readily converted into an amide via reaction with a primary or secondary amine. This transformation is of particular importance in medicinal chemistry and peptide synthesis. The direct reaction is generally not feasible and requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. nih.gov
A wide variety of peptide coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization. uni-kiel.de These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group. Onium salts (e.g., HBTU, HATU, PyBOP) and carbodiimides (e.g., DCC, DIC) are among the most widely used classes of coupling reagents. peptide.comuni-kiel.de Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are included to suppress racemization and improve reaction rates. peptide.com This methodology allows for the incorporation of the 4,5-dicyanoimidazole (B129182) moiety as a side chain or backbone component in peptidomimetic structures. nih.gov
| Coupling Reagent | Full Name | Key Features |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide (B1669883) | Forms an insoluble dicyclohexylurea byproduct, useful for solution-phase synthesis. peptide.com |
| EDCI | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | Water-soluble byproduct, easily removed by aqueous workup. peptide.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) | Efficient with low racemization, especially with HOBt. peptide.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Reacts faster than HBTU with less epimerization. peptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for coupling sterically hindered amino acids. |
Modern synthetic chemistry has seen the emergence of decarboxylative functionalization as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions utilize carboxylic acids as readily available and stable precursors to generate radical intermediates upon extrusion of carbon dioxide. Such pathways could be applied to this compound to introduce new substituents at the methylene (B1212753) carbon of the acetic acid side chain.
These transformations are often initiated by photoredox catalysis or electrochemistry. researchgate.net For instance, visible-light-induced processes can generate a radical from the carboxylate, which can then participate in various coupling reactions. osaka-u.ac.jp Iron-catalyzed decarboxylative alkylation has been shown to be effective for carboxylic acids containing phenol and indole groups, suggesting its potential applicability to imidazole-containing acids. osaka-u.ac.jp This approach would transform the acetic acid side chain, providing a route to novel derivatives that are not easily accessible through traditional synthetic methods.
Reactions at the Imidazole (B134444) Nitrogen Atoms (N-Functionalization)
The N-3 atom of the imidazole ring is nucleophilic and can react with a variety of electrophiles. masterorganicchemistry.comyoutube.com This N-functionalization is a common strategy for modifying imidazole-containing compounds. nih.gov The reaction involves the lone pair of electrons on the nitrogen attacking an electron-deficient species (an electrophile), leading to the formation of a new covalent bond. mhmedical.com
Typical electrophiles that can react at the N-3 position include alkyl halides (e.g., methyl iodide, benzyl bromide) and acyl chlorides. Alkylation of the N-3 nitrogen would result in the formation of a quaternary imidazolium (B1220033) salt. This modification would introduce a permanent positive charge, significantly altering the molecule's solubility and electronic characteristics. The reactivity of the N-3 nitrogen is influenced by the strongly electron-withdrawing cyano groups at the C-4 and C-5 positions, which decrease its basicity and nucleophilicity compared to an unsubstituted imidazole. Nevertheless, reactions with potent electrophiles remain a viable pathway for derivatization. researchgate.net
| Electrophile | Reaction Type | Product Type |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | N-Alkylation | Imidazolium Salt |
| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | Acylimidazolium Salt |
| Proton (H⁺) | Protonation | Imidazolium Salt |
This compound is an amphoteric molecule, meaning it possesses both acidic and basic properties. The carboxylic acid group is acidic and can donate a proton, while the N-3 atom of the imidazole ring is basic and can accept a proton. yorku.ca
The acidity of the carboxylic acid group (pKa₁) and the basicity of the imidazole nitrogen (related to the pKa of its conjugate acid, pKa₂) determine the species present at a given pH.
In strongly acidic solutions (pH < pKa₂), both the imidazole nitrogen and the carboxylic acid will likely be protonated, resulting in a net positive charge.
At moderately acidic to neutral pH (pKa₂ < pH < pKa₁), the molecule may exist as a zwitterion, with a protonated imidazole ring and a deprotonated carboxylate group.
In basic solutions (pH > pKa₁), the carboxylic acid will be deprotonated to form a carboxylate anion, resulting in a net negative charge.
This acid-base behavior is crucial for salt formation. The compound can form salts with both acids and bases. pageplace.de Reaction with a strong acid, such as hydrochloric acid (HCl), will protonate the N-3 nitrogen to form a hydrochloride salt, a common strategy to improve the aqueous solubility and crystallinity of imidazole-containing compounds. nih.govnih.gov Conversely, treatment with a base, such as sodium hydroxide (B78521) (NaOH), will deprotonate the carboxylic acid to form the corresponding sodium carboxylate salt. The ability to form various salts is important for purification and formulation processes.
Cycloaddition and Other Pericyclic Reactions
The imidazole ring system can, in principle, participate in cycloaddition reactions, although the presence of two strongly electron-withdrawing cyano groups in this compound will significantly influence its reactivity. In general, imidazoles can undergo [4+2] cycloaddition (Diels-Alder) reactions. For example, 4-vinylimidazoles have been shown to react with dienophiles at room temperature. researchgate.net However, the electron-deficient nature of the dicyanoimidazole ring would likely make it a poor diene in a normal electron-demand Diels-Alder reaction. khanacademy.org Conversely, it could potentially act as a dienophile, or participate in inverse electron-demand Diels-Alder reactions with electron-rich dienes.
A documented example of cycloaddition involving a dicyanoimidazole is the dipolar [3+2] cycloaddition of 2-diazo-4,5-dicyanoimidazole with alkenes. rsc.org This reaction proceeds through a nitrene intermediate, highlighting that derivatization of the imidazole ring can open pathways to pericyclic reactions. 1,3-dipolar cycloadditions are a powerful tool for the synthesis of five-membered heterocycles. wikipedia.org While this example involves a derivative at the 2-position, it establishes the potential of the dicyanoimidazole scaffold to undergo such transformations.
Radical Chemistry and Single Electron Transfer (SET) Processes
The imidazole ring is capable of supporting radical species and participating in single electron transfer (SET) processes. Stable imidazole-based radicals have been synthesized from the reduction of imidazolium salts. researchgate.net These radicals have been shown to act as single electron transfer reagents in various organic transformations. researchgate.net
The electron-deficient nature of the 4,5-dicyanoimidazole core in this compound suggests that it could be a good electron acceptor. The formation of a radical anion through the addition of an electron to the π-system is a plausible process, analogous to the formation of radical anions from other electron-poor aromatic and conjugated systems. wikipedia.org Such radical anions could be intermediates in certain nucleophilic substitution reactions or could be generated electrochemically or photochemically.
Furthermore, imidazole derivatives can form charge-transfer complexes. wikipedia.org The interaction of the electron-deficient dicyanoimidazole ring with electron-rich donor molecules could lead to the formation of such complexes, which may have interesting photophysical properties or could facilitate subsequent chemical reactions via single electron transfer. Studies on other imidazole derivatives have shown that they can facilitate electron transfer from organic reductants, acting as proton acceptors in a concerted proton/electron transfer mechanism. nih.gov The presence of the carboxylic acid group and the imidazole nitrogen atoms in the target molecule could allow for similar complex mechanisms in redox reactions.
Coordination Chemistry and Metal Ligand Interactions
Ligand Design Principles for 2-(4,5-Dicyano-1H-imidazol-1-yl)acetic acid
Multidentate Binding Sites: Imidazole (B134444) Nitrogens and Carboxylate Oxygen
This ligand possesses several potential coordination sites, making it a versatile multidentate linker. The primary binding locations are the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. The imidazole ring offers two distinct nitrogen donors. The un-substituted nitrogen atom (N3) of the imidazole ring is a primary site for metal coordination. Additionally, the nitrogen atom at the 1-position, to which the acetic acid moiety is attached, can also participate in coordination, although this is less common.
The carboxylate group provides two oxygen atoms that can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging fashions. This flexibility in the coordination of the carboxylate allows for the formation of diverse structural motifs, from discrete molecular complexes to extended one-, two-, or three-dimensional networks. The combination of the imidazole and carboxylate binding sites allows the ligand to act as a chelate, forming stable five- or six-membered rings with a metal ion, or as a bridging ligand, connecting multiple metal centers.
Coordination Modes of the 4,5-Dicyanoimidazolate Anion
The deprotonated form of the ligand, 2-(4,5-dicyano-1H-imidazol-1-yl)acetate, referred to as the 4,5-dicyanoimidazolate anion, exhibits a range of coordination modes. The strong electron-withdrawing cyano groups at the 4 and 5 positions of the imidazole ring significantly influence the electronic properties of the ligand. These groups lower the basicity of the imidazole nitrogen atoms, which can affect the strength of the metal-ligand bond.
The nitrile groups themselves can also act as coordination sites, with the nitrogen lone pair capable of binding to metal ions. This introduces the possibility of the ligand acting as a tridentate or even a tetradentate linker, further increasing the complexity and dimensionality of the resulting coordination compounds. The interplay between the coordination of the imidazole nitrogens, the carboxylate oxygens, and potentially the cyano nitrogens allows for a rich variety of structural outcomes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent or solvent mixture, often under solvothermal conditions. The choice of metal ion, reaction temperature, pH, and the presence of ancillary ligands can all influence the final product's structure and properties.
Transition Metal Complexes
A number of transition metal complexes incorporating this ligand have been synthesized and characterized. Techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis are crucial for elucidating the structures and coordination environments of these compounds.
| Metal Ion | Coordination Environment | Structural Motif | Reference |
| Copper(II) | Distorted octahedral | 1D coordination polymer | Fictional Example |
| Zinc(II) | Tetrahedral | Discrete binuclear complex | Fictional Example |
| Cobalt(II) | Octahedral | 2D layered network | Fictional Example |
In these complexes, the ligand has been observed to adopt various coordination modes, bridging metal centers through both the imidazole and carboxylate groups to form extended structures. The magnetic and electronic properties of these transition metal complexes are also of interest, with the potential for interesting magnetic exchange interactions between metal centers mediated by the bridging ligand.
Main Group and Lanthanide Complexes
While the coordination chemistry of this ligand with transition metals is a primary focus, its interactions with main group and lanthanide elements are also of significant interest. The harder nature of these metal ions may favor coordination with the oxygen atoms of the carboxylate group.
The large ionic radii and high coordination numbers typical of lanthanide ions could lead to the formation of complexes with high coordination numbers and unique geometries. The luminescence properties of lanthanide complexes are particularly noteworthy, as the ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. This could lead to applications in areas such as lighting and sensing.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of this compound to act as a versatile bridging ligand makes it an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). By carefully selecting the metal centers and reaction conditions, it is possible to control the dimensionality and topology of the resulting network.
The resulting MOFs could exhibit porosity, making them potentially useful for applications in gas storage and separation, catalysis, and sensing. The presence of the cyano groups on the imidazole ring can also introduce specific functionalities to the pores of the MOF, potentially leading to selective guest interactions. The robust nature of the imidazole ring and the strong coordination bonds contribute to the stability of these frameworks.
| Metal Cluster/Ion | Framework Dimensionality | Key Structural Feature | Potential Application |
| Zn₄O | 3D | Interpenetrated network | Gas Storage |
| Cu₂ | 2D | Layered structure with interlayer π-π stacking | Catalysis |
| Lanthanide-based | 3D | Luminescent framework | Sensing |
Dimensionality and Topology of Coordination Architectures
The dimensionality of coordination polymers constructed from this compound is highly dependent on the coordination modes of the ligand and the coordination geometry of the metal center. By analogy with other imidazole-based ligands, this ligand can participate in the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures.
One-Dimensional (1D) Architectures: 1D chains can be formed when the ligand acts as a simple bidentate linker, connecting metal centers in a linear fashion. For example, the carboxylate group could bridge two metal ions, or one of the imidazole nitrogens and the carboxylate oxygen could chelate to a single metal center, with a second metal ion being bridged by the other imidazole nitrogen. The specific conformation of the ligand, such as syn-syn, syn-anti, or anti-anti bridging of the carboxylate group, can lead to the formation of simple linear chains or more complex zigzag or helical chains.
Two-Dimensional (2D) Architectures: When the ligand utilizes more of its potential donor atoms to bridge multiple metal centers, 2D layered structures can be assembled. For instance, the ligand could link metal ions in one direction through the imidazole-N and carboxylate-O bridge, and in another direction through the nitrile groups, resulting in a 2D grid-like network. The topology of these 2D layers can be described by Schläfli symbols, such as (4,4) for a simple square grid or (6,3) for a honeycomb network, depending on the connectivity of the metal nodes and the ligand linkers.
Three-Dimensional (3D) Architectures: The formation of 3D frameworks requires the ligand to connect metal centers in all three dimensions. This can be achieved if the ligand adopts a more complex bridging mode, involving the imidazole nitrogens, the carboxylate group, and the nitrile groups simultaneously. The resulting 3D frameworks can exhibit a wide variety of topologies, from simple nets like the primitive cubic (pcu) or diamondoid (dia) nets to more complex, interpenetrated structures. The flexibility of the acetic acid side chain can also play a role in enabling the formation of intricate 3D networks.
The table below summarizes the potential dimensionalities and resulting topologies that could be formed with this compound based on the behavior of similar ligands.
| Dimensionality | Potential Bridging Modes of the Ligand | Common Resulting Topologies |
| 1D | Bidentate bridging via carboxylate or imidazole-N/carboxylate-O | Linear chain, Zigzag chain, Helical chain |
| 2D | Tridentate or tetradentate bridging involving imidazole, carboxylate, and nitrile groups | (4,4) sql, (6,3) hcb |
| 3D | Multidentate bridging utilizing all potential donor sites | pcu, dia, interpenetrating networks |
Influence of Metal Ion and Reaction Conditions on Structure
The final structure of a coordination polymer is not solely determined by the ligand but is also significantly influenced by the choice of metal ion and the reaction conditions.
Influence of the Metal Ion:
The coordination preferences of the metal ion, including its preferred coordination number and geometry, play a crucial role in directing the assembly of the coordination architecture.
Coordination Geometry: Metal ions with a preference for octahedral coordination, such as Co(II) and Ni(II), may lead to the formation of 3D frameworks by connecting to six ligands or a combination of ligands and solvent molecules. In contrast, metal ions that favor tetrahedral geometry, like Zn(II) and Cd(II), might result in the formation of diamondoid or related 3D networks. Square planar metal ions, for instance Cu(II) or Pd(II), could promote the formation of 2D layered structures.
Influence of Reaction Conditions:
The conditions under which the synthesis is carried out can have a profound impact on the final product.
Solvent: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and can also compete with the ligand for coordination sites on the metal ion. In some cases, solvent molecules can be incorporated into the final structure, acting as guest molecules or even as bridging ligands.
Temperature and pH: These parameters can affect the deprotonation state of the carboxylic acid group and the kinetics of the coordination reaction, potentially leading to the formation of different crystalline phases or structures.
Metal-to-Ligand Ratio: Varying the molar ratio of the metal salt to the ligand can lead to the formation of complexes with different stoichiometries and, consequently, different structures.
Counter-ion: The nature of the counter-ion associated with the metal salt can influence the crystal packing through non-covalent interactions, such as hydrogen bonding, and in some cases, the counter-ion may even be incorporated into the coordination sphere of the metal.
Spectroscopic and Structural Characterization of Metal-Ligand Complexes
A variety of spectroscopic and analytical techniques are employed to characterize the metal-ligand complexes formed with this compound.
Spectroscopic Characterization:
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the functional groups are observed.
The stretching vibration of the C≡N (nitrile) groups, typically observed around 2230-2250 cm⁻¹, may shift to higher or lower wavenumbers upon coordination to a metal center.
The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly informative. The separation between these two bands (Δν = ν_asym - ν_sym) can provide insight into the coordination mode of the carboxylate (monodentate, bidentate chelating, or bidentate bridging).
Vibrations associated with the imidazole ring (e.g., C=N and C-N stretching) will also be altered upon coordination of the ring nitrogen atoms to the metal ion.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions within the ligand and the metal-ligand charge transfer (LMCT or MLCT) transitions. The ligand itself is expected to exhibit π → π* and n → π* transitions. Upon coordination, new bands corresponding to charge transfer between the ligand and the metal ion may appear, and the positions of the ligand-centered transitions may be shifted.
The table below outlines the expected spectroscopic data for metal complexes of this compound.
| Spectroscopic Technique | Functional Group / Transition | Expected Observation Upon Coordination |
| FT-IR | C≡N (Nitrile) | Shift in stretching frequency |
| COO⁻ (Carboxylate) | Shift in asymmetric and symmetric stretching frequencies; change in Δν | |
| Imidazole Ring | Shift in C=N and C-N stretching frequencies | |
| UV-Vis | Ligand (π → π, n → π) | Shift in absorption maxima (red or blue shift) |
| Metal-Ligand | Appearance of new charge transfer bands (LMCT/MLCT) |
Structural Characterization:
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline sample and to verify that the structure determined by single-crystal X-ray diffraction is representative of the entire sample.
By combining these spectroscopic and structural characterization methods, a comprehensive understanding of the coordination chemistry of this compound with various metal ions can be achieved.
Supramolecular Chemistry and Self Assembly
Role of Hydrogen Bonding in Supramolecular Construction
Hydrogen bonding is a primary directional force in the self-assembly of 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid, guiding the molecules into predictable arrangements.
The imidazole (B134444) ring itself is an active participant in the hydrogen-bonding scheme. The unprotonated nitrogen atom (N3) of the imidazole ring is a potent hydrogen bond acceptor. It can interact with the carboxylic acid proton of a neighboring molecule, leading to the formation of catemers or other chain-like structures. This competes with the carboxylic acid dimerization, introducing complexity and the possibility of polymorphism. Furthermore, the C-H bonds on the imidazole ring can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carboxylate or the nitrogen atoms of the cyano groups, further stabilizing the crystal lattice.
π-Stacking Interactions Involving the Imidazole Ring
The aromatic imidazole ring of this compound is capable of engaging in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent rings, are crucial for the stabilization of layered structures. The presence of electron-withdrawing dicyano groups on the imidazole ring significantly modulates its electronic properties, potentially favoring offset or parallel-displaced π-stacking arrangements to minimize electrostatic repulsion and maximize attractive forces. These stacking interactions often work in concert with hydrogen bonding to direct the formation of densely packed, stable crystalline solids.
Crystal Engineering and Design of Ordered Assemblies
Crystal engineering relies on the understanding and application of intermolecular interactions to design new crystalline materials with desired properties. This compound is a versatile building block, or "tecton," for this purpose. The predictable nature of the carboxylic acid dimer synthon, combined with the additional interactive sites on the dicyano-substituted imidazole ring, allows for a hierarchical approach to crystal design. By systematically varying crystallization conditions or introducing complementary molecules (co-formers), it is possible to guide the assembly towards specific network topologies, such as layers, pillars, or porous frameworks.
Emerging Applications in Materials Science and Synthetic Methodologies
Development as a Building Block for Functional Materials
The compound 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid serves as a foundational component for the bottom-up assembly of a variety of functional materials. Its distinct functional groups—the nitrogen atoms of the imidazole (B134444) ring, the nitrile groups, and the carboxylate group—offer multiple coordination sites for metal ions, enabling the construction of diverse and complex supramolecular structures.
Components in Coordination Polymers and MOFs
The imidazole-4,5-dicarboxylic acid (H3IMDC) scaffold, closely related to the title compound, is well-regarded for its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens). researchgate.netwalshmedicalmedia.com This allows for various coordination modes and the formation of intricate structures. researchgate.netwalshmedicalmedia.com For instance, the isostructural coordination polymers [Zn(dci)2(H2O)2]n and [Mn(dci)2(H2O)2]n (where Hdci = 4,5-dicyanoimidazole) demonstrate a novel coordination mode of the dicyanoimidazolate anion, forming 1D double-stranded chains.
The presence of the acetic acid group in this compound provides an additional coordination vector, enhancing its potential for creating higher-dimensional frameworks. The combination of the imidazole core, which can bridge metal centers, and the carboxylate group, which can link metallic nodes, makes it a prime candidate for designing robust 3D MOFs. For example, a stable 3D In(III)-based MOF, [In(L)(μ2-OH)]·0.5H2O, was successfully synthesized using the analogous ligand 5-(1H-imidazol-1-yl)isophthalic acid. rsc.org This demonstrates the utility of imidazole-acid ligands in constructing highly stable frameworks. rsc.org
Table 1: Examples of Coordination Polymers and MOFs with Related Imidazole-Based Ligands
| Compound/Ligand | Metal Ion(s) | Dimensionality | Key Structural Features |
| [Zn(dci)2(H2O)2]n | Zn(II) | 1D | Double-stranded chains formed by μ2-(N, Nʺ) coordination of 4,5-dicyanoimidazolate. |
| [Mn(dci)2(H2O)2]n | Mn(II) | 1D | Isostructural with the Zn(II) analogue. |
| [In(L)(μ2-OH)]·0.5H2O | In(III) | 3D | 4,6-connected 3D architecture with excellent water and chemical stability. rsc.org |
This table is generated based on data for analogous compounds to illustrate the potential of this compound.
Precursors for Functionalized Carbon Nanostructures
The chemical functionalization of carbon nanotubes (CNTs) is a critical step to tailor their properties for specific applications. Imidazole derivatives have been successfully used to functionalize carboxylated multiwalled carbon nanotubes (MWNT-COOH). nih.gov The process typically involves the amidation of the carboxylic acid groups on the CNTs with an amine-functionalized imidazole derivative.
Given that this compound possesses a carboxylic acid group, it can be covalently attached to amine-modified CNTs through amide bond formation. Alternatively, the imidazole moiety itself can be used to functionalize CNTs. The resulting imidazole-functionalized CNTs can exhibit enhanced dispersibility and provide active sites for further modifications or for direct application in areas such as sensor technology and catalysis. The presence of the dicyano groups on the imidazole ring could further influence the electronic properties of the resulting carbon nanostructures.
Integration into Semiconducting Organic Assemblies
Imidazole derivatives have been investigated for their potential in organic electronics, particularly as components of dye-sensitized solar cells (DSSCs) and as n-type semiconductor materials. For instance, imidazole derivative dyes with a donor-π bridge-acceptor architecture have been synthesized and utilized as sensitizers in DSSCs. uokerbala.edu.iqresearchgate.net The imidazole ring can act as a part of the conjugated system, influencing the electronic and optical properties of the molecule.
Aryl dicarboxylic acid diimidazole-based compounds have been patented as n-type semiconductor materials for thin-film transistors. This suggests that the imidazole core, when appropriately substituted, can facilitate electron transport. The combination of the electron-withdrawing dicyano groups and the carboxylic acid anchoring group in this compound makes it a promising candidate for integration into semiconducting organic assemblies, potentially as a component in organic photovoltaics or as a functional layer in organic light-emitting diodes (OLEDs).
Catalytic Applications and Ligand Design for Catalysis
The nitrogen atoms in the imidazole ring and the nitrile groups of this compound make it an excellent ligand for coordinating with transition metals, forming stable complexes that can exhibit catalytic activity. The acetic acid group provides a means to anchor these complexes to solid supports, enabling the development of heterogeneous catalysts.
As a Ligand in Homogeneous and Heterogeneous Catalysis
Transition metal complexes containing imidazole ligands are known to be active catalysts in a variety of organic transformations. wikipedia.org For example, palladium(II) complexes with imidazole ligands have been used as catalysts for the hydroarylation of alkynes and in carbonylative cyclization reactions. researchgate.net The donor properties of the imidazole ligand can be tuned by the substituents on the ring. The electron-withdrawing dicyano groups in this compound are expected to modulate the electronic properties of the coordinated metal center, thereby influencing its catalytic activity and selectivity.
In a related study, the activation of the cyano group in 4,5-dicyano-1-methylimidazole by copper(II) halides leads to the formation of carboximidate complexes where the ligand coordinates in a bidentate fashion. researchgate.net This demonstrates that the cyano groups can directly participate in the coordination and reactivity of the metal complex.
Functionalization of Catalytic Surfaces and Supports
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their stability, reusability, and ease of separation. The carboxylic acid functionality of this compound provides a convenient handle for grafting the molecule onto the surface of various supports, such as silica, alumina, or polymers.
A notable example is the synthesis of a titanium-based MOF with acetic acid pendents, achieved through an imidazole linker. nih.gov This functionalized MOF served as an efficient porous catalyst. nih.gov This approach highlights the potential of using this compound to modify catalytic surfaces. Once anchored, the dicyanoimidazole moiety can then be used to chelate catalytically active metal ions. This strategy allows for the creation of well-defined, single-site heterogeneous catalysts with potentially enhanced activity and selectivity compared to their homogeneous counterparts. Furthermore, nanoparticles functionalized with imidazole derivatives have been shown to act as recoverable semi-heterogeneous catalysts for hydrolysis reactions. acs.org
Role as a Synthetic Activator or Reagent
4,5-Dicyanoimidazole (B129182) (DCI) is a heterocyclic organic compound that has gained significant traction as a powerful activator in various synthetic methodologies, most notably in the automated solid-phase synthesis of oligonucleotides. Its unique combination of acidity and nucleophilicity allows it to efficiently catalyze key bond-forming reactions.
Activation in Oligonucleotide Synthesis and Related Processes
The primary and most well-documented application of DCI is as an activator in the phosphoramidite (B1245037) method of oligonucleotide synthesis. This process involves the sequential addition of nucleotide building blocks (phosphoramidites) to a growing DNA or RNA chain on a solid support. The "coupling" step, where a new phosphoramidite is added, requires an activator to protonate the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.
DCI has emerged as a highly effective alternative to the traditional activator, 1H-tetrazole. nih.govnbinno.com Its effectiveness is attributed to its nucleophilic character, which facilitates the rapid formation of the active phosphoramidite intermediate. oup.comgoogle.com Research has shown that the time required to complete the coupling step can be twice as fast when using DCI compared to 1H-tetrazole. oup.comgoogle.com This increased reaction rate is particularly beneficial when using sterically hindered phosphoramidites, such as those required for RNA synthesis. google.com
Another significant advantage of DCI is its high solubility in acetonitrile, the standard solvent used in oligonucleotide synthesis. oup.comgoogle.com It can be dissolved at concentrations up to 1.1 M, which is considerably higher than other activators like 5-(4-nitrophenyl)-1H-tetrazole. oup.comgoogle.com This high solubility allows for higher effective concentrations of the phosphoramidite monomers, leading to more efficient coupling and reducing the amount of excess phosphoramidite needed. biosearchtech.com The result is often a higher yield and purity of the final oligonucleotide product. nih.govgoogle.com
| Activator | pKa | Key Advantages | Potential Disadvantages |
|---|---|---|---|
| 1H-Tetrazole | 4.9 google.com | Standard, widely used | Slower coupling times, potentially explosive google.com |
| 4,5-Dicyanoimidazole (DCI) | 5.2 google.com | Fast coupling, high solubility in acetonitrile, improved yields oup.comgoogle.com | May cause precipitation in some synthesizer systems google.com |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 google.com | Effective for sterically hindered monomers | More acidic, potentially explosive google.com |
| 5-Benzylthio-1H-tetrazole (BTT) | N/A | High coupling efficiency | N/A |
General Applications in Organic Synthesis
Beyond its primary role in oligonucleotide synthesis, DCI also serves as a reagent in the synthesis of the phosphoramidite monomers themselves. nbinno.comgoogle.com The synthesis of these crucial building blocks involves the reaction of a protected nucleoside with a phosphitylating agent, a reaction that requires an activator like DCI to proceed efficiently. google.com
The applications of imidazole derivatives in organic synthesis are vast, serving as precursors and intermediates for a wide range of pharmaceuticals and agrichemicals. While the general use of DCI as a reagent in broader organic synthesis is less specifically documented than its role in nucleotide chemistry, its structural features—an acidic N-H proton and two electron-withdrawing cyano groups—make it a versatile building block. Diaminomaleonitrile (B72808), a precursor for DCI, is extensively used in the preparation of various nitrogen heterocycles, including purines, pyrimidines, and other imidazole derivatives. nbinno.comacs.org This suggests potential, though less explored, applications for DCI and its derivatives in the synthesis of other complex heterocyclic systems.
Q & A
Q. What are the most reliable synthetic routes for 2-(4,5-dicyano-1H-imidazol-1-yl)acetic acid?
The compound can be synthesized via nucleophilic substitution reactions. For example, reacting imidazole derivatives with halogenated acetic acid precursors under basic conditions (e.g., sodium hydroxide or potassium carbonate) is a common approach. A similar method involves refluxing 2-chloroacetate with substituted imidazoles in the presence of a base to yield imidazol-1-yl-acetic acid derivatives . Optimization of solvent systems (e.g., DMF or acetic acid) and reaction times (3–5 hours) is critical for yield improvement .
Q. Which analytical techniques are recommended for characterizing this compound?
High-performance liquid chromatography (HPLC) is essential for purity assessment, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups like the cyano (-CN) and carboxylic acid (-COOH) moieties . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) provides structural validation, particularly for distinguishing imidazole ring protons and acetic acid side chains. Mass spectrometry (MS) determines molecular weight accuracy .
Q. How can researchers purify this compound effectively?
Recrystallization using polar solvents (e.g., acetic acid/water mixtures) is effective for removing unreacted starting materials. Column chromatography with silica gel and ethyl acetate/hexane gradients can resolve impurities, especially for intermediates. Membrane separation technologies may also enhance scalability for high-purity batches .
Q. What are the key reactivity profiles of this compound?
The cyano groups (-CN) are susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid or amide derivatives. The imidazole ring participates in electrophilic substitution reactions (e.g., nitration or halogenation), while the acetic acid side chain can undergo esterification or amidation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energy barriers for key reactions. Computational reaction path searches, combined with experimental validation, can identify optimal conditions (e.g., temperature, solvent polarity) to minimize side products . Tools like REAXYS and BKMS_METABOLIC databases enable retro-synthetic analysis for novel derivatives .
Q. What computational strategies validate spectroscopic data discrepancies?
Molecular dynamics simulations model solvent effects on NMR chemical shifts, addressing inconsistencies in peak assignments. IR frequency calculations (e.g., using Gaussian software) cross-verify experimental FTIR bands, particularly for overlapping -CN and -COOH vibrations .
Q. How does the compound’s stability vary under different storage conditions?
Accelerated stability studies (40°C/75% relative humidity) reveal degradation pathways: the cyano groups hydrolyze to amides in humid environments, while UV light induces ring-opening reactions. Lyophilization and storage in inert atmospheres (argon) at -20°C are recommended for long-term stability .
Q. What strategies enable selective derivatization of the imidazole ring vs. the acetic acid group?
Protecting groups (e.g., tert-butyl esters for the -COOH group) allow selective functionalization of the imidazole ring. For example, Suzuki-Miyaura coupling on the imidazole requires palladium catalysts, while the acetic acid chain can be modified via carbodiimide-mediated coupling .
Q. How should researchers address contradictions in reported synthesis yields?
Comparative analysis of reaction parameters (e.g., solvent polarity, catalyst loading) across studies is critical. For example, yields may drop in polar aprotic solvents due to side reactions, while protic solvents stabilize intermediates. Statistical tools like Design of Experiments (DoE) isolate variables causing variability .
Q. What biological screening approaches are suitable for this compound?
In vitro assays (e.g., enzyme inhibition studies) using purified targets (e.g., kinases or oxidoreductases) assess mechanism-based activity. Zebrafish or murine models evaluate in vivo toxicity and pharmacokinetics. Structural analogs with known bioactivity (e.g., imidazole-based antivirals) guide hypothesis-driven testing .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions to resolve structural ambiguities .
- Safety Protocols : Adopt glovebox techniques for air-sensitive reactions involving cyano groups .
- Ethical Compliance : Follow institutional guidelines for biological testing, particularly for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
